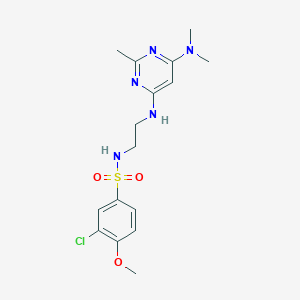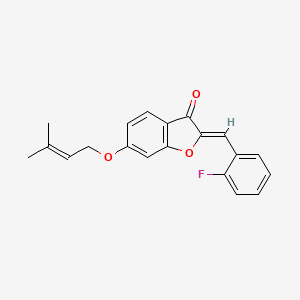![molecular formula C14H21N3O3S B2644431 1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine CAS No. 954634-86-7](/img/structure/B2644431.png)
1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of drugs known as protein kinase inhibitors, which are used to treat cancer and other diseases by inhibiting the activity of specific enzymes involved in cell signaling pathways.
Scientific Research Applications
Dual Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) for Alzheimer’s Disease (AD) Treatment
Alzheimer’s disease is a progressive neurodegenerative disorder primarily characterized by acetylcholine neurotransmitter loss in the hippocampus and cortex. Dual inhibitors of AChE and BuChE have gained attention for AD treatment. Researchers have designed and synthesized a series of 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) . Among these, 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide (BOP-1) demonstrated dual activity, inhibiting both AChE (IC50 = 5.90 μM) and BuChE (IC50 = 6.76 μM). Additionally, 1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium chloride (BOP-8) exhibited potent AChE inhibition (IC50 = 1.11 μM) .
Drug Development
The unique structure of 1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine makes it suitable for drug development. Researchers explore its potential as a scaffold for novel therapeutic agents targeting various diseases .
Catalysis
The compound’s functional groups may enable catalytic applications. Researchers investigate its role as a catalyst in organic transformations or asymmetric reactions .
properties
IUPAC Name |
1-benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-16(2)21(19,20)15-9-13-8-14(18)17(11-13)10-12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQGETVZXXYFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CC(=O)N(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2644348.png)
![6-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2644350.png)


![N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine](/img/structure/B2644357.png)

![[(2S,5R)-5-Phenyloxolan-2-yl]methanol](/img/structure/B2644359.png)
![Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2644361.png)



![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2644366.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2644368.png)
![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide](/img/structure/B2644371.png)